3,3-Difluoropyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,3-Difluoropyrrolidin-2-one involves several steps. The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring . In vitro experiments with recombinant cytochrome P450 isoforms suggested that the formation of M5 was catalyzed both by CYP2D6 and CYP3A4 .Molecular Structure Analysis

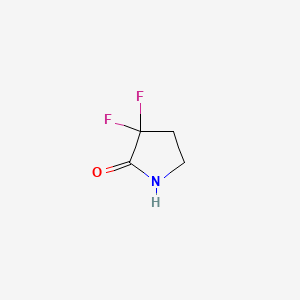

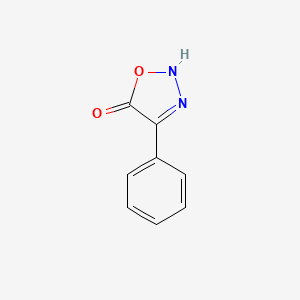

The molecular structure of 3,3-Difluoropyrrolidin-2-one is characterized by a pyrrolidin-2-one ring with two fluorine atoms attached to the 3rd carbon atom . The InChI code for this compound is 1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) .Chemical Reactions Analysis

The chemical reactions involving 3,3-Difluoropyrrolidin-2-one are complex and involve multiple steps. For example, the reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine .It is stored at a temperature between 2-8°C in a sealed, dry environment . The compound has a molecular weight of 121.09 .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

The compound’s chiral nature makes it an excellent substrate for enantioselective reactions. Researchers have employed 3,3-difluoropyrrolidin-2-one in copper(I)-catalyzed enantioselective 1,3-dipolar cycloadditions . These reactions allow the construction of complex molecules with high stereochemical control, enabling the synthesis of enantioenriched fluoropyrrolidines.

Fluorinated Heterocycles

Fluorinated heterocycles play a crucial role in materials science and chemical biology. 3,3-Difluoropyrrolidin-2-one contributes to the synthesis of fluorinated pyrrolidines and pyridines. For instance, it can be transformed into 2,6-difluoropyridine, which finds applications in agrochemicals and pharmaceuticals . These fluorinated heterocycles often exhibit unique reactivity and properties compared to their non-fluorinated counterparts.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3,3-Difluoropyrrolidin-2-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.

Mode of Action

3,3-Difluoropyrrolidin-2-one interacts with its target, DPP-4, by inhibiting its action . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-like peptide-1), are responsible for stimulating insulin secretion. By inhibiting DPP-4, 3,3-Difluoropyrrolidin-2-one prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .

Pharmacokinetics

It’s known that the compound is absorbed rapidly in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .

Result of Action

The molecular and cellular effects of 3,3-Difluoropyrrolidin-2-one’s action include increased levels of incretin hormones, enhanced insulin secretion, reduced glucagon release, and lower blood glucose levels . These effects contribute to the compound’s potential use in the treatment of type 2 diabetes .

Action Environment

The action, efficacy, and stability of 3,3-Difluoropyrrolidin-2-one can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s physiological state, co-administered drugs, and genetic factors . .

Eigenschaften

IUPAC Name |

3,3-difluoropyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHHIGBFEDVNDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropyrrolidin-2-one | |

CAS RN |

162970-49-2 |

Source

|

| Record name | 3,3-difluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 3,3-Difluoropyrrolidin-2-one interact with its target to produce anti-inflammatory effects?

A: While the exact mechanism of action of 3,3-Difluoropyrrolidin-2-one derivatives is still under investigation, the research suggests that these compounds may inhibit the production of nitric oxide (NO) in activated macrophages. [] Macrophages are immune cells that play a crucial role in inflammation by releasing NO, a signaling molecule that contributes to the inflammatory response. By inhibiting NO production, 3,3-Difluoropyrrolidin-2-one derivatives could potentially dampen excessive inflammation. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.

Q2: What are the potential applications of the copper-catalyzed synthesis of 3,3-Difluoropyrrolidin-2-ones?

A: The copper-catalyzed aminodifluoroalkylation of alkenes using α-bromodifluoroacetamides offers a novel approach to synthesizing 3,3-Difluoropyrrolidin-2-ones. [] This method is particularly valuable due to its high regioselectivity, good functional group tolerance, and the ready availability of starting materials. [] The ability to efficiently synthesize these compounds paves the way for exploring their potential in various fields. Given the reported anti-inflammatory activity of some derivatives, [] this synthetic route could be instrumental in developing new drug candidates for inflammatory diseases. Furthermore, the presence of the difluoromethylene group in these molecules makes them attractive building blocks for medicinal chemistry, potentially leading to compounds with diverse biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)

![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)

![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)

![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)